A-Z Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: A Keystone Chiral Building Block for Drug Discovery
A-Z Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: A Keystone Chiral Building Block for Drug Discovery
Executive Summary: Chiral molecules are fundamental to modern pharmaceutical development, dictating the efficacy, safety, and metabolic profile of therapeutics. Among the vast array of chiral building blocks, substituted pyrrolidines are of paramount importance, forming the core scaffold of numerous clinically successful drugs. This technical guide provides an in-depth analysis of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a highly valuable bifunctional intermediate. We will explore its chemical identity, stereocontrolled synthesis, analytical characterization, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this molecule's unique stereochemistry and functionality.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs and natural products.[1][2] Its prevalence is not coincidental but is rooted in a combination of advantageous physicochemical properties:
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Three-Dimensionality (3D) Character: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a precise spatial arrangement of substituents. This increased three-dimensional coverage, often described by a high fraction of sp³ carbons (Fsp³), is strongly correlated with improved clinical success rates, as it enables more specific and complex interactions with biological targets like enzymes and receptors.[2]
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Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring provides a powerful tool for exploring pharmacophore space. The precise orientation of functional groups, as dictated by the stereochemistry, can dramatically influence binding affinity, selectivity, and pharmacological activity.[2]
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Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This, along with its overall polarity, often imparts favorable solubility and pharmacokinetic properties to the parent molecule.
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate embodies these advantages. It presents two defined stereocenters in a trans configuration, a primary alcohol for further functionalization, and a Boc-protected amine, which allows for orthogonal chemical strategies. This makes it an ideal starting point for the synthesis of complex molecules where precise stereocontrol is non-negotiable.[3][4]
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of reproducible science. The key identifiers and properties of the title compound are summarized below. Note that while the CAS number for the free base of the (3R,5S)-isomer is not consistently reported across major databases, its hydrochloride salt is well-documented.[5] For clarity, identifiers for common stereoisomers are also provided.
Table 1: Core Compound Identification
| Identifier | Value | Source(s) |
| Chemical Name | tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | N/A |
| CAS Number | 1217636-72-0 (Hydrochloride Salt) | [5] |
| Related CAS | 663948-85-4 ((3S,5S)-isomer); 1070295-74-7 ((3S,5R)-isomer) | [6][7] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [6] |
| Molecular Weight | 216.28 g/mol | [6] |
| IUPAC Name | tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | N/A |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCO | N/A |
| InChI Key | (Specific to stereoisomer, e.g., DWYPGXBZFDWCPC-YUMQZZPRSA-N for 3S,5S) | [8] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid or oil (Isomer dependent) | N/A |
| Boiling Point | ~351.4 °C at 760 mmHg (Predicted for isomers) | [9] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | N/A |
| Storage | 2-8°C or Room Temperature, under inert atmosphere, sealed, dry. | [6][9][10] |
Synthesis and Stereocontrol: The Art of Precision
The synthesis of enantiomerically pure pyrrolidines is a central challenge in organic chemistry. The strategy for producing the (3R,5S) isomer relies on establishing two stereocenters in a specific trans relationship. Common approaches fall into two categories: functionalization of a pre-existing chiral ring or de novo synthesis via asymmetric cyclization.[11]
A highly effective and common strategy begins with a readily available chiral starting material, such as (S)-pyroglutamic acid, which is derived from L-glutamic acid. This "chiral pool" approach leverages a naturally occurring stereocenter to direct the formation of subsequent stereocenters.
Representative Synthetic Workflow
The causality behind this workflow is critical. Starting with (S)-pyroglutamic acid locks in the C5 stereochemistry. The subsequent steps are designed to introduce the C3 amine with the correct (R) configuration.
Caption: Plausible synthetic workflow from the chiral pool.
Key Experimental Considerations & Protocol
Protocol: Synthesis via (S)-Pyroglutamic Acid Derivative
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Step 1: Protection & Activation: The synthesis begins by protecting the nitrogen of methyl (S)-pyroglutamate with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons: it prevents unwanted side reactions at the nitrogen and its steric bulk can help direct the stereochemistry of subsequent reactions.
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Procedure: To a solution of Methyl (S)-pyroglutamate in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
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Step 2: Introduction of the Nitrogen Moiety at C3: An azide group is introduced at the C3 position. This is typically achieved by deprotonating the α-carbon to the ketone with a strong base like Lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by quenching with an azide source like trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide). The choice of a non-nucleophilic base is critical to avoid addition to the ester.
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Step 3 & 4: Stereoselective Reduction and Purification: The ketone at C2 and the ester at C5 must be reduced. A key challenge is controlling the diastereoselectivity. Reduction of the intermediate ketone can lead to a mixture of cis and trans alcohols. A careful choice of reducing agent (e.g., sodium borohydride for the ketone, followed by a more powerful agent like lithium aluminum hydride for the ester and azide) and subsequent chromatographic separation is required to isolate the desired (3R,5S) diastereomer.[12] The stereochemical outcome is dictated by the steric approach of the hydride reagent, which is influenced by the pre-existing stereocenter and the N-Boc group.
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Step 5: Final Protection: If the reduction step also removes the N-Boc group, or if the azide was reduced to a primary amine, a final selective protection step is needed. The primary amine at C3 is more nucleophilic than the secondary amine in the ring, but careful control of stoichiometry (using slightly less than one equivalent of Boc₂O) or pH can favor the protection of the exocyclic amine, yielding the final product.
This self-validating protocol relies on standard characterization at each step (NMR, MS) to confirm the structure and stereochemical integrity of the intermediates before proceeding.
Analytical Characterization
Rigorous analytical confirmation is essential to verify the structure and stereochemical purity of the final compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect a characteristic singlet at ~1.4 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The protons of the pyrrolidine ring will appear as complex multiplets between ~1.5-4.0 ppm. The two protons of the hydroxymethyl group (-CH₂OH) will also be in this region, often showing diastereotopicity.
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¹³C NMR: Expect the quaternary and methyl carbons of the Boc group at ~80 ppm and ~28 ppm, respectively. The five carbons of the pyrrolidine ring and the hydroxymethyl group will appear between ~30-70 ppm.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a clear protonated molecular ion [M+H]⁺ at m/z 217.29.
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Chiral High-Performance Liquid Chromatography (HPLC): The most critical analysis for this molecule is chiral HPLC. Using a suitable chiral stationary phase (e.g., Chiralpak® series), one can resolve the desired (3R,5S) enantiomer from any other stereoisomers, confirming its enantiomeric excess (e.e.) and diastereomeric purity.
Table 3: Expected Analytical Data Summary
| Technique | Expected Result |
| ¹H NMR | Singlet (~1.4 ppm, 9H); Multiplets (~1.5-4.0 ppm, 11H) |
| ¹³C NMR | Signals at ~28, ~80 ppm (Boc); Multiple signals ~30-70 ppm (Ring+CH₂OH) |
| ESI-MS | [M+H]⁺ = 217.29 |
| Chiral HPLC | Single major peak corresponding to the desired stereoisomer. |
Applications in Drug Discovery and Development
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is not a therapeutic agent itself, but rather a high-value intermediate. Its bifunctional nature allows it to be incorporated into larger molecules through sequential, controlled reactions.[4][13]
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The Free Amine: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine at the C3 position. This amine serves as a key nucleophilic handle for amide bond formation, reductive amination, or alkylation to connect the pyrrolidine core to other parts of the target drug molecule.
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The Hydroxyl Group: The primary alcohol at the C5 position can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether or ester linkages.
This dual functionality, combined with the fixed stereochemistry, makes it a powerful building block for constructing complex drug candidates, particularly in areas like:
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Antiviral Agents: Many antiviral drugs, including those targeting hepatitis C virus (HCV) protease, utilize proline-like scaffolds.
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Anticancer Agents: The pyrrolidine motif is found in numerous kinase inhibitors and compounds targeting protein-protein interactions.[2]
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Central Nervous System (CNS) Drugs: The rigid, 3D structure of the pyrrolidine ring is ideal for interacting with specific receptor subtypes in the CNS.[4]
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Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several anti-diabetic drugs feature substituted pyrrolidines that mimic the dipeptide substrate of the DPP-4 enzyme.[14]
Caption: Role as a bifunctional synthetic intermediate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.
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Safety: While specific data for this isomer is limited, related aminopyrrolidines are classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. For long-term stability, storage at low temperatures (2-8°C) is recommended.[6][9]
Conclusion
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is more than just a chemical reagent; it is an enabling tool for the creation of stereochemically complex and potent pharmaceutical agents. Its defined trans stereochemistry and orthogonal protecting groups provide chemists with a reliable and versatile platform for drug design and development. Understanding its synthesis, characterization, and strategic application is key to unlocking its full potential in the ongoing quest for novel therapeutics. The principles of stereocontrol and functional group compatibility discussed herein are central to modern medicinal chemistry and underscore the value of such precisely engineered building blocks.
References
-
Reyes-Rodriguez, G., et al. (2016). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications, 52(11), 2330-2333. [Link]
-
Kazakova, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Organic Letters. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]
-
Sci-Hub. Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. [Link]
-
MySkinRecipes. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. [Link]
-
Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. [Link]
-
Höfler, D., et al. (2015). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 80(4), 2228-2234. [Link]
-
MySkinRecipes. tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. [Link]
- Google Patents.
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate [myskinrecipes.com]
- 5. parchem.com [parchem.com]
- 6. tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate - CAS:663948-85-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | 1070295-74-7 [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate [myskinrecipes.com]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. enamine.net [enamine.net]
